![molecular formula C14H30O3Si B14310837 Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 112611-72-0](/img/structure/B14310837.png)
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: is a chemical compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . . It is a derivative of octanoic acid, which is a medium-chain fatty acid commonly found in various plant and animal sources.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 2,2-dimethyloctanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyloctanoic acid+methanolacid catalystmethyl 2,2-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous acid catalysts such as sulfonated resins can enhance the efficiency and selectivity of the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidation products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: in anhydrous ether.
Oxidation: or .
Major Products
Hydrolysis: and .
Reduction: .
Oxidation: or other oxidation products.
科学的研究の応用
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals, flavors, and fragrances.
作用機序
The mechanism of action of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: can be compared with other similar compounds such as:
Octanoic acid, methyl ester: (methyl octanoate)
Octanoic acid, 2-methyl-, methyl ester: (methyl 2-methyloctanoate)
Octanoic acid, 2-methoxy-, methyl ester: (methyl 2-methoxyoctanoate)
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the trimethylsilyl group in This compound imparts unique reactivity and stability, making it distinct from other related compounds.
特性
CAS番号 |
112611-72-0 |
|---|---|
分子式 |
C14H30O3Si |
分子量 |
274.47 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-3-trimethylsilyloxyoctanoate |
InChI |
InChI=1S/C14H30O3Si/c1-8-9-10-11-12(17-18(5,6)7)14(2,3)13(15)16-4/h12H,8-11H2,1-7H3 |
InChIキー |
QYMDTMAETXFTTD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


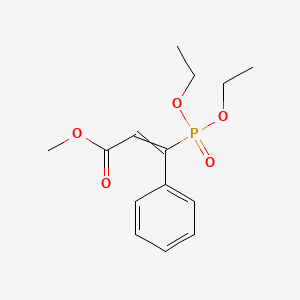
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
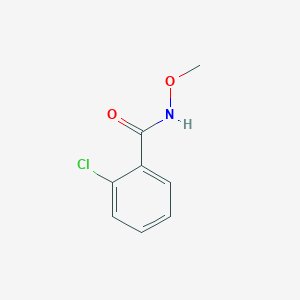
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
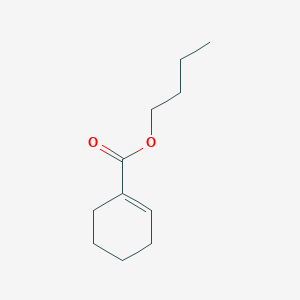
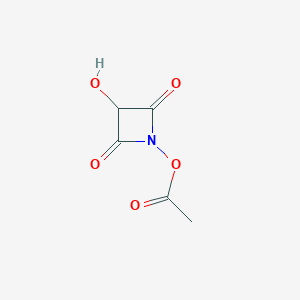

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
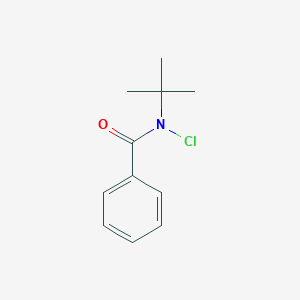
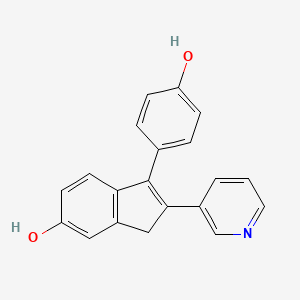
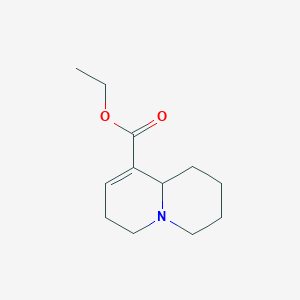
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
